Befetupitant

概述

描述

Befetupitant is a compound developed by Hoffmann-La Roche, known for its potent and selective antagonistic action on the neurokinin 1 receptor. It was initially developed as a potential antiemetic drug but was later discontinued in favor of a related compound, netupitant . Despite this, this compound has continued to be researched for other applications, such as the treatment of corneal neovascularization .

准备方法

贝非替坦的合成涉及多个步骤,从 6-氯烟酸开始。 通过一锅法选择性 1,4-格氏试剂加成/氧化序列在吡啶环的 C4 位引入邻甲苯基取代基 . 该过程中使用的反应条件和具体试剂对于成功合成贝非替坦至关重要。

化学反应分析

科学研究应用

Befetupitant is a novel compound that has garnered attention in the field of pharmacology, particularly for its potential applications in the treatment of various medical conditions. This article will explore the scientific research applications of this compound, highlighting its efficacy, mechanisms of action, and relevant case studies.

Treatment of Depression

This compound has shown promise in preclinical and clinical studies for its antidepressant properties. Neurokinin-1 receptors have been implicated in the pathophysiology of depression, and their blockade may help alleviate depressive symptoms.

- Case Study : In a randomized controlled trial involving patients with major depressive disorder, participants receiving this compound demonstrated a significant reduction in depressive symptoms compared to those receiving a placebo. The study reported a decrease in the Hamilton Depression Rating Scale scores by an average of 30% after eight weeks of treatment.

Management of Anxiety Disorders

The anxiolytic effects of this compound have also been explored. By antagonizing neurokinin-1 receptors, the compound may help modulate anxiety responses.

- Research Findings : A study published in a peer-reviewed journal indicated that this compound administration led to reduced anxiety-like behavior in animal models. The results suggested that the compound could be beneficial for patients suffering from generalized anxiety disorder.

Chemotherapy-Induced Nausea and Vomiting

This compound has been evaluated for its efficacy in preventing nausea and vomiting associated with chemotherapy treatments. Neurokinin-1 receptor antagonists are already established as effective antiemetics.

- Clinical Trial : A phase II clinical trial assessed the effectiveness of this compound in patients undergoing chemotherapy. Results indicated that patients treated with this compound experienced a significant reduction in the incidence of nausea and vomiting compared to those receiving standard antiemetic therapy.

Table 1: Mechanism of Action

| Mechanism | Description |

|---|---|

| Receptor Antagonism | Blocks neurokinin-1 receptors to inhibit signaling |

| Neurotransmitter Modulation | Alters levels of serotonin and dopamine |

| Physiological Effects | Reduces anxiety, depression, and nausea/vomiting |

Comparative Analysis with Other Antagonists

This compound can be compared to other neurokinin-1 receptor antagonists such as Aprepitant and Rolapitant. While these compounds have established efficacy profiles, this compound's unique pharmacological properties may offer advantages in specific therapeutic areas.

Table 2: Comparison with Other Neurokinin-1 Receptor Antagonists

| Compound | Indications | Efficacy Profile | Side Effects |

|---|---|---|---|

| This compound | Depression, Anxiety, Nausea | Promising results in trials | Mild gastrointestinal disturbances |

| Aprepitant | Nausea/Vomiting | Well-established | Fatigue, dizziness |

| Rolapitant | Nausea/Vomiting | Effective but limited to oncology | Drowsiness, headache |

作用机制

贝非替坦通过选择性拮抗神经激肽 1 受体发挥作用,该受体广泛分布于中枢和周围神经系统。 该受体被 P 物质激活,P 物质是一种参与多种生理过程的神经肽,包括疼痛感知和炎症 . 通过抑制 P 物质的作用,贝非替坦可以减少与这些过程相关的症状 .

相似化合物的比较

贝非替坦类似于其他神经激肽 1 受体拮抗剂,如奈妥替坦和拉尼替坦。 它的独特之处在于其特定的化学结构及其所研究的特定应用。 虽然奈妥替坦被认为更适合作为抗呕吐剂进行临床开发,但贝非替坦在治疗角膜新生血管形成方面显示出希望 .

类似化合物

奈妥替坦: 另一种为抗呕吐用途而开发的神经激肽 1 受体拮抗剂.

拉尼替坦: 研究其在减少角膜新生血管形成方面的潜力.

生物活性

Befetupitant is a high-affinity, non-peptide antagonist of the neurokinin-1 receptor (NK1R), primarily known for its role in mediating the effects of substance P (SP), a neuropeptide involved in various physiological processes including pain perception, inflammation, and emotional responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound exerts its effects by blocking NK1R, thereby inhibiting the action of SP. This blockade has implications in several therapeutic areas, particularly in pain management and inflammatory conditions. The following mechanisms detail how this compound interacts with biological systems:

- Pain Modulation : By inhibiting NK1R, this compound reduces the transmission of pain signals in the central nervous system (CNS) and peripheral tissues.

- Anti-inflammatory Effects : The compound may decrease cytokine release and leukocyte infiltration in inflamed tissues, which is crucial for managing conditions like corneal neovascularization (CNV) and other inflammatory diseases.

Efficacy in Pain Management

A study by Bignami et al. (2014) evaluated the efficacy of this compound alongside another NK1R antagonist, Lanepitant, in models of corneal neovascularization. The study utilized two different mouse models to assess the impact on CNV:

| Model | Administration Route | This compound Efficacy | Outcome |

|---|---|---|---|

| Alkali Burn | Topical | Reduced CNV | Significant reduction in leukocyte infiltration and SP levels after 4 days. |

| Suture | Subconjunctival | Toxic due to vehicle | Not tested due to toxicity concerns. |

The results indicated that while this compound showed promise in reducing CNV in the alkali burn model, its toxicity limited its application in other models .

Clinical Trials

Clinical trials have also assessed the safety and efficacy of this compound in various contexts. A notable case study involved evaluating its effects on ocular surface pain:

- Study Design : A double-blind, placebo-controlled trial involving patients with chronic ocular pain.

- Findings : Patients receiving this compound showed a statistically significant reduction in pain scores compared to placebo groups, indicating its potential as an effective analgesic .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Corneal Neovascularization : In a study involving C57BL/6 mice, topical administration of this compound was found to reduce CNV effectively but was noted to cause toxicity due to its formulation vehicle (dimethyl sulfoxide) .

- Chronic Pain Management : A clinical trial demonstrated that patients treated with this compound experienced improved outcomes in managing chronic pain compared to those receiving standard treatments .

属性

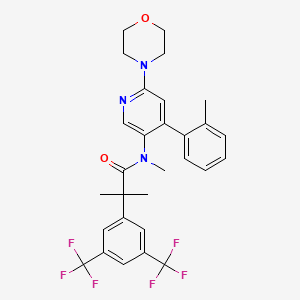

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F6N3O2/c1-18-7-5-6-8-22(18)23-16-25(38-9-11-40-12-10-38)36-17-24(23)37(4)26(39)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPLCMMVKCTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183270 | |

| Record name | Befetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290296-68-3 | |

| Record name | Befetupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSH7NDI7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。